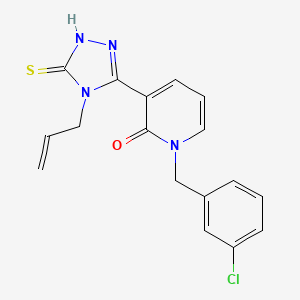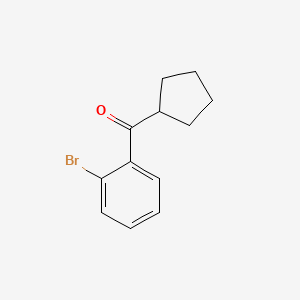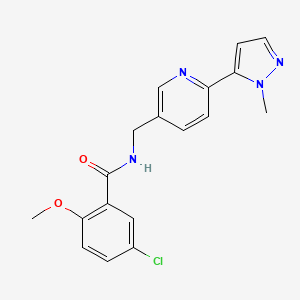![molecular formula C22H15NO3 B2613332 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid CAS No. 15255-67-1](/img/structure/B2613332.png)
4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is an organic compound. It is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents . It can be used as a catalyst and ligand in the laboratory, and can be used in the catalytic addition, alkylation, and arylation of organic synthesis reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H15NO3 . Its molecular weight is 341.36 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that indole derivatives have been used in a variety of reactions due to their broad range of chemical and biological properties .Physical and Chemical Properties Analysis
“this compound” is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents .Applications De Recherche Scientifique
Synthesis and Evaluation of Antibacterial Activity : Research on benzoxazine analogues and benzothiazine derivatives highlights the ongoing effort to synthesize compounds with potent antibacterial properties. For instance, derivatives of benzoxazine and benzothiazine have been synthesized and evaluated for their antibacterial activity against a variety of bacterial strains, demonstrating significant potential in addressing microbial resistance (Kadian, Maste, & Bhat, 2012; Kalekar, Bhat, & Koli, 2011). These studies underline the critical role of chemical synthesis in the development of new antibacterial agents.
Anticonvulsant Activity : A series of thiazolidinonyl 2-oxo/thiobarbituric acids were synthesized and evaluated for their anticonvulsant activity. Compounds in this series showed promising results compared to standard anticonvulsant drugs, marking them as potential candidates for further development in anticonvulsant therapy (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).
Functional Polymer Modification : Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds showcases the application of these compounds in creating materials with enhanced properties. These modified hydrogels exhibit increased swelling behavior and thermal stability, indicating their suitability for medical applications due to their promising antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Photocatalytic Applications : The development of photocatalysts for the decarboxylative arylation of α-amino acids showcases the potential of these compounds in facilitating chemical transformations under mild conditions. This research highlights the role of novel photocatalysts in organic synthesis, enabling the preparation of benzylic amines and ethers from readily available materials (Chen, Lu, & Wang, 2019).
Safety and Hazards
“4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid” is generally safe under normal use conditions. As an organic compound, it may cause irritation and allergic reactions in humans . During use, appropriate protective measures should be taken, such as wearing gloves, wearing protective clothing, and maintaining a well-ventilated working environment .
Orientations Futures
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid”, being structurally similar to indole derivatives, may also hold promise for future research and development in the field of medicinal chemistry.
Propriétés
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHCVKKCVRJMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
![1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2613253.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2613254.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)
![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)
![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)
